
3-Cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone is a chemical compound with the molecular formula C10H16N2OS It is a derivative of imidazolidinone, characterized by the presence of a cyclohexyl group, a methyl group, and a thioxo group attached to the imidazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone typically involves the reaction of cyclohexyl isothiocyanate with appropriate imidazolidinone precursors. The reaction is carried out under controlled conditions, often in the presence of solvents such as dichloromethane, ethyl acetate, or methanol . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of 3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are carefully monitored to ensure consistency and quality. The compound is typically purified using techniques such as recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to form corresponding thiols or other reduced derivatives.
Substitution: The imidazolidinone ring can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioxo group can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a variety of substituted imidazolidinone derivatives.
Scientific Research Applications
3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone has several scientific research applications, including:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone involves its interaction with specific molecular targets and pathways. The thioxo group is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes or disrupt cellular functions.
Comparison with Similar Compounds
3-Cyclohexyl-1-methyl-2-thioxo-4-imidazolidinone can be compared with other similar compounds, such as:
2-Thioxo-4-imidazolidinone: This compound shares the thioxo-imidazolidinone core structure but lacks the cyclohexyl and methyl groups. It exhibits different chemical and biological properties.
N-(3-cyclohexyl-4-oxo-5-(2-oxo-2-(phenylamino)ethyl)-2-thioxoimidazolidin-1-yl) benzamide:
Properties
Molecular Formula |
C10H16N2OS |
|---|---|
Molecular Weight |
212.31 g/mol |
IUPAC Name |
3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H16N2OS/c1-11-7-9(13)12(10(11)14)8-5-3-2-4-6-8/h8H,2-7H2,1H3 |
InChI Key |
AVCKGQHTPHBVHZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)N(C1=S)C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-({[3-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-2-phenylacetamide](/img/structure/B14918087.png)


![[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B14918099.png)
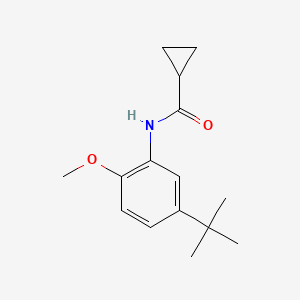
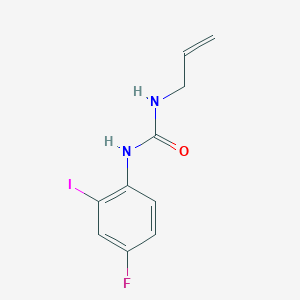
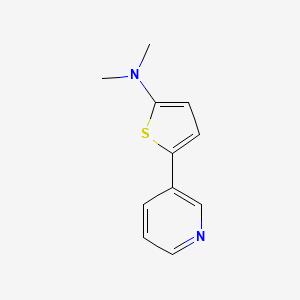

![1-(2,8-diazaspiro[4.5]decan-8-yl)-2-[[(1S,2R)-2-[3,5-difluoro-2-[(2-fluoropyridin-3-yl)methoxy]phenyl]cyclopropyl]amino]ethanone](/img/structure/B14918131.png)
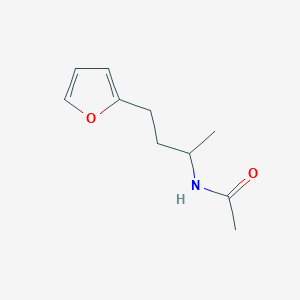
![1H-Imidazo[4,5-c]pyridin-6-ol](/img/structure/B14918135.png)
![1-Bromo-17-(4-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B14918146.png)
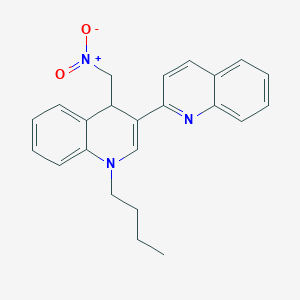
![2-[3-(Dimethylamino)cyclobutyl]ethanol](/img/structure/B14918175.png)
